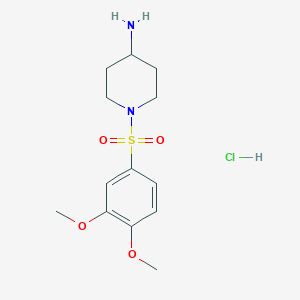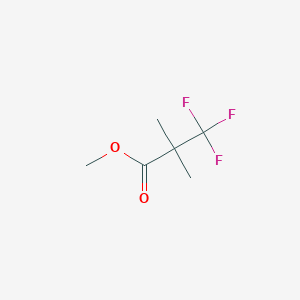
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Overview
Description
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H9F3O2. It is a methyl ester derivative of 3,3,3-trifluoro-2,2-dimethylpropionic acid. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to the central carbon atom, making it a trifluoromethyl-substituted ester. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoro-2,2-dimethylpropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, 3,3,3-trifluoro-2,2-dimethylpropanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed
Hydrolysis: 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
Reduction: 3,3,3-trifluoro-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize reaction intermediates and enhance the overall reaction rate. In biological systems, the compound’s fluorinated structure can improve the metabolic stability and membrane permeability of drug molecules.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: The parent acid of the ester.
3,3,3-Trifluoro-2,2-dimethylpropanol: The corresponding alcohol obtained by reduction of the ester.
3,3,3-Trifluoro-2,2-dimethylpropionitrile: A nitrile derivative used in various synthetic applications.
Uniqueness
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is unique due to its trifluoromethyl-substituted ester structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAFVCHEIPHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704821 | |
| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188911-72-9 | |
| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
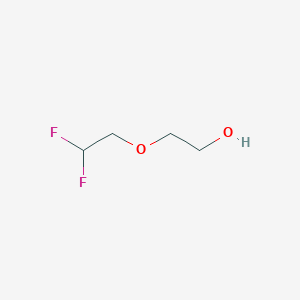
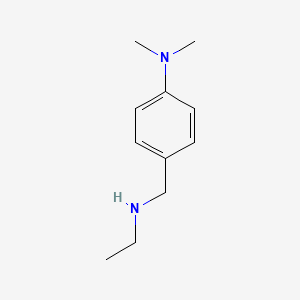
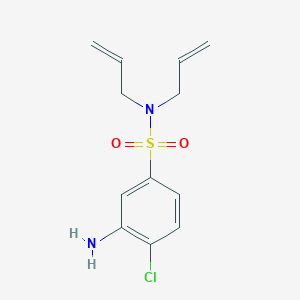
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)

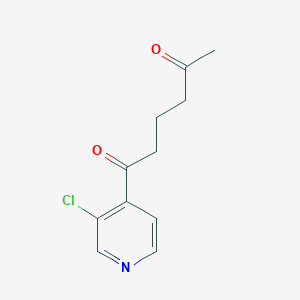

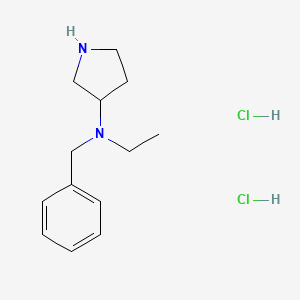
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
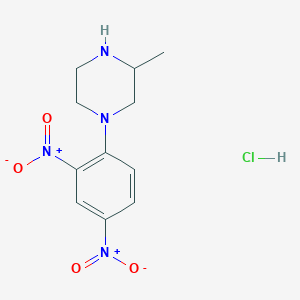
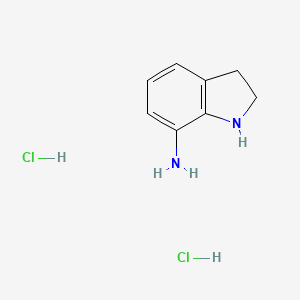
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)

